molecular formula C19H21NO4 B267035 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Numéro de catalogue B267035
Poids moléculaire: 327.4 g/mol
Clé InChI: SAADPJNFODSWLP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to modulate the function of other immune cells, such as T-cells and dendritic cells, which play a critical role in the immune response.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the inhibition of tumor growth. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in autoimmune diseases and inflammatory disorders. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to improve the survival and function of regulatory T-cells, which play a critical role in maintaining immune homeostasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one of the limitations of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene, which can lead to resistance to BTK inhibitors.

Orientations Futures

There are several future directions for the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One potential direction is the combination of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or the anti-CD20 antibody rituximab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. In addition, the evaluation of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with immunotherapy, such as checkpoint inhibitors, is an area of active research. Finally, the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide for the treatment of other diseases, such as multiple sclerosis and Sjogren's syndrome, is an area of interest.

Méthodes De Synthèse

The synthesis of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzamide with 2-(tetrahydro-2-furanylmethoxy)phenylboronic acid, followed by the reaction with methyl iodide and purification through chromatography. The final product is a white crystalline solid with a molecular weight of 395.48 g/mol.

Applications De Recherche Scientifique

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as psoriasis and inflammatory bowel disease (IBD).

Propriétés

Nom du produit

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Formule moléculaire

C19H21NO4

Poids moléculaire

327.4 g/mol

Nom IUPAC

2-methoxy-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO4/c1-22-17-10-4-2-8-15(17)19(21)20-16-9-3-5-11-18(16)24-13-14-7-6-12-23-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,20,21)

Clé InChI

SAADPJNFODSWLP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

SMILES canonique

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.